
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrimidine ring fused with a pyrazole ring, both of which are known for their significant pharmacological properties. The presence of a fluorophenyl group enhances its chemical stability and biological activity.
Méthodes De Préparation
The synthesis of 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-methyl-4,6-dichloropyrimidine under basic conditions to yield the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications in treating diseases like cancer, bacterial infections, and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators such as prostaglandins and leukotrienes. It can also interact with DNA and proteins, disrupting cellular processes and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
1-(6-(4-Fluorophenyl)-2-methylpyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Fluorophenylboronic acid: Both compounds contain a fluorophenyl group, but 4-fluorophenylboronic acid is primarily used in coupling reactions and as a reagent in organic synthesis.
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C15H11FN4O2 |
|---|---|
Poids moléculaire |
298.27 g/mol |
Nom IUPAC |
1-[6-(4-fluorophenyl)-2-methylpyrimidin-4-yl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C15H11FN4O2/c1-9-17-13(10-2-4-11(16)5-3-10)8-14(18-9)20-7-6-12(19-20)15(21)22/h2-8H,1H3,(H,21,22) |
Clé InChI |
ITDCCKPJCHORMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2C=CC(=N2)C(=O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


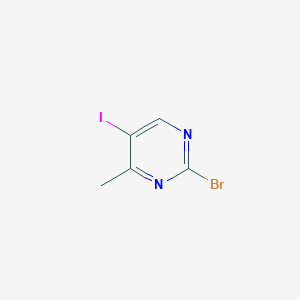
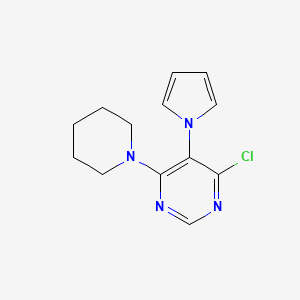
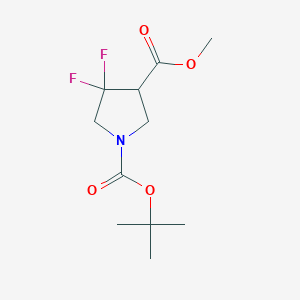
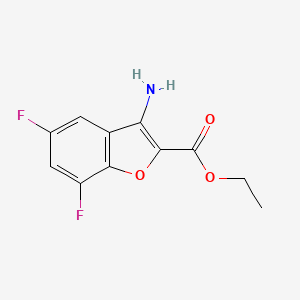
![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)

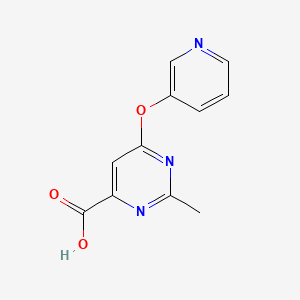
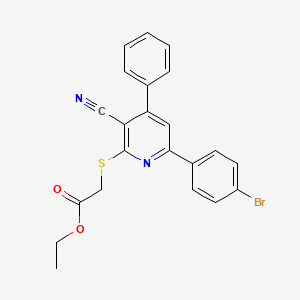
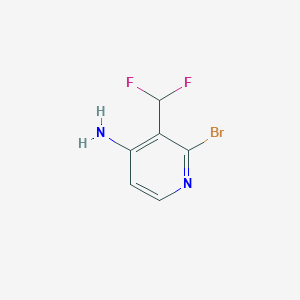
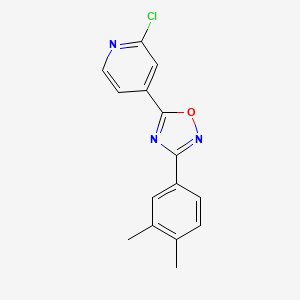
![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)
![5,7-Dichloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B15055319.png)
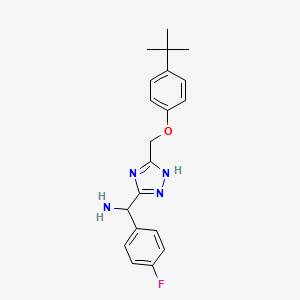
![4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
